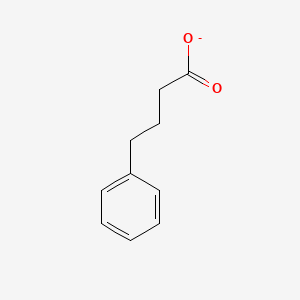

4-Phenylbutyrate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11O2- |

|---|---|

Molekulargewicht |

163.19 g/mol |

IUPAC-Name |

4-phenylbutanoate |

InChI |

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/p-1 |

InChI-Schlüssel |

OBKXEAXTFZPCHS-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-] |

Synonyme |

4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Phenylbutyrate's Mechanism of Action in Alzheimer's Disease: An In-depth Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the urgent need for novel treatments with multifaceted mechanisms of action. 4-phenylbutyrate (4-PBA), a small molecule fatty acid, has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and modulate several key pathological pathways in AD.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of 4-PBA in Alzheimer's disease, with a focus on its roles as a histone deacetylase (HDAC) inhibitor, a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, and a modulator of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Core Mechanisms of this compound in Alzheimer's Disease

4-PBA exhibits a multi-target mechanism of action, addressing several key pathological features of Alzheimer's disease. Its therapeutic potential stems from its ability to act as both a histone deacetylase inhibitor and a chemical chaperone, thereby influencing gene transcription, protein folding, and cellular stress responses.

Histone Deacetylase (HDAC) Inhibition and Transcriptional Regulation

4-PBA is a known inhibitor of class I and class II histone deacetylases (HDACs).[4][5][6] In the context of AD, the epigenetic dysregulation of gene expression, particularly those genes involved in synaptic plasticity and memory formation, is a key pathological feature. By inhibiting HDACs, 4-PBA increases histone acetylation, leading to a more open chromatin structure and enhanced transcription of genes crucial for synaptic function.

Quantitative Data on HDAC Inhibition by 4-PBA

| Parameter | Animal Model | 4-PBA Treatment | Key Findings | Reference |

| Histone H3 Acetylation | Tg2576 mice | 200 mg/kg/day for 5 weeks | Restored brain histone acetylation levels to that of wild-type mice. | [7] |

| Histone H4 Acetylation | Tg2576 mice | 200 mg/kg/day for 5 weeks | Significantly increased in the hippocampus. | [7] |

| GluR1 mRNA levels | Tg2576 mice | 200 mg/kg/day for 5 weeks | Increased expression in the hippocampus. | [7] |

| PSD95 protein levels | Tg2576 mice | 200 mg/kg/day for 5 weeks | Upregulated in the hippocampus. | [7] |

| NR2B protein levels | Tg2576 mice | 200 mg/kg/day for 3 weeks | Significantly increased in the hippocampus. | [8] |

| SAP102 protein levels | Tg2576 mice | 200 mg/kg/day for 3 weeks | Significantly increased in the hippocampus. | [8] |

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for a ChIP assay to assess histone acetylation at specific gene promoters following 4-PBA treatment in a mouse model of AD.

Chemical Chaperone Activity and Alleviation of Endoplasmic Reticulum (ER) Stress

4-PBA acts as a chemical chaperone, facilitating proper protein folding and trafficking, and reducing the accumulation of misfolded proteins in the endoplasmic reticulum.[3][4][9] This is particularly relevant in AD, where the ER is under significant stress due to the overproduction and aggregation of Aβ and hyperphosphorylated tau. By alleviating ER stress, 4-PBA helps to restore cellular homeostasis and reduce the activation of the unfolded protein response (UPR), which can otherwise lead to apoptosis.

Quantitative Data on ER Stress Modulation by 4-PBA

| Parameter | Cell/Animal Model | 4-PBA Treatment | Key Findings | Reference |

| GRP78 protein levels | Hyperoxia-exposed mice | 120 mg/kg | Significantly reduced in lung tissue. | [3] |

| p-PERK protein levels | Hyperoxia-exposed mice | 120 mg/kg | Markedly reduced in lung tissue. | [3] |

| p-IRE1α protein levels | Hyperoxia-exposed mice | 120 mg/kg | Significantly decreased in lung tissue. | [3] |

| ATF-6 protein levels | Hyperoxia-exposed mice | 120 mg/kg | Significantly decreased in lung tissue. | [3] |

| CHOP protein levels | Hyperoxia-exposed mice | 120 mg/kg | Markedly reduced in lung tissue. | [3] |

| Intraneuronal Aβ | Tg2576 mice | 200 mg/kg/day for 3 weeks | Induced clearance of intraneuronal Aβ accumulation. | [8] |

| p-Tau (AT8) levels | Tg2576 mice | 200 mg/kg/day for 5 weeks | Decreased in the hippocampus. | [7] |

Experimental Protocol: Western Blot Analysis of ER Stress Markers

This protocol provides a general outline for performing a Western blot to measure the levels of key ER stress proteins in brain tissue from 4-PBA-treated and control AD mice.

Modulation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a critical component of AD pathology. 4-PBA has been shown to exert anti-inflammatory effects, although the precise mechanisms are still under investigation. It is thought to reduce the production of pro-inflammatory cytokines and modulate the activation state of microglia, shifting them towards a more neuroprotective phenotype.

Quantitative Data on Neuroinflammation Modulation by 4-PBA

| Parameter | Cell/Animal Model | 4-PBA Treatment | Key Findings | Reference |

| Pro-inflammatory Cytokines | In vitro astrocyte cultures | Not specified | Decreased production. | [6] |

| Astrocyte inflammation | Alzheimer's animal model | 100mg/kg/day for 30 days | Did not alter astrocyte inflammation in late treatment. | [6] |

Further research is needed to provide more detailed quantitative data on the anti-inflammatory effects of 4-PBA in the context of Alzheimer's disease.

Improvement of Synaptic Plasticity and Cognitive Function

The combined effects of 4-PBA on gene expression, protein folding, and neuroinflammation ultimately lead to improvements in synaptic plasticity and cognitive function in animal models of AD.[7][8][10]

Quantitative Data on Synaptic and Cognitive Improvements with 4-PBA

| Parameter | Animal Model | 4-PBA Treatment | Key Findings | Reference |

| Dendritic Spine Density | Tg2576 mice | 200 mg/kg/day for 3 weeks | Restored to control levels in hippocampal CA1 pyramidal neurons. | [8] |

| Fear Learning | Tg2576 mice | 200 mg/kg/day for 3 weeks | Reinstated fear learning. | [8] |

| Spatial Learning and Memory | Tg2576 mice | 200 mg/kg/day for 5 weeks | Reversed spatial learning and memory deficits in the Morris water maze. | [7] |

Experimental Protocol: Contextual Fear Conditioning

This protocol describes the basic procedure for a contextual fear conditioning test to assess associative learning and memory in mice.

Conclusion and Future Directions

This compound demonstrates a promising, multi-pronged therapeutic approach for Alzheimer's disease by targeting key pathological mechanisms including epigenetic dysregulation, proteotoxicity, and neuroinflammation. Its ability to restore synaptic gene expression, alleviate ER stress, and improve cognitive function in preclinical models underscores its potential as a disease-modifying therapy. However, the high doses required for efficacy in some studies present a challenge for clinical translation.[1] Further research is warranted to optimize dosing strategies and to fully elucidate its anti-inflammatory mechanisms. The ongoing clinical trial of 4-PBA in combination with tauroursodeoxycholic acid (TUDCA) may provide valuable insights into its therapeutic potential in human AD patients. The continued investigation of 4-PBA and the development of novel derivatives with improved potency and bioavailability are crucial next steps in the pursuit of effective treatments for Alzheimer's disease.

References

- 1. Defining the mechanism of action of this compound to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylbutyrate rescues dendritic spine loss associated with memory deficits in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Phenylbutyric acid attenuates amyloid-β proteotoxicity through activation of HSF-1 in an Alzheimer's disease model of the nematode Caenorhabditiselegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]

4-Phenylbutyrate as a Histone Deacetylase Inhibitor in Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutyrate (4-PBA), a short-chain fatty acid derivative, has garnered significant attention in oncology for its role as a histone deacetylase (HDAC) inhibitor. By modifying the epigenetic landscape of cancer cells, 4-PBA can induce cell cycle arrest, trigger apoptosis, and modulate key signaling pathways involved in tumorigenesis. This technical guide provides a comprehensive overview of the core mechanisms of 4-PBA in cancer cells, detailed experimental protocols for its study, and a summary of its effects across various cancer types.

Introduction: The Epigenetic Role of this compound

This compound is a well-established histone deacetylase (HDAC) inhibitor, primarily targeting Class I and II HDACs.[1] Histone acetylation is a critical epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive to transcription. Conversely, HDACs remove these acetyl groups, leading to chromatin condensation and transcriptional repression.[2]

In numerous cancer types, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the activation of oncogenes. By inhibiting HDACs, 4-PBA restores a more open chromatin state, leading to the re-expression of silenced tumor suppressor genes and the induction of anti-cancer effects.[3]

Mechanism of Action: How 4-PBA Inhibits Histone Deacetylases

The primary mechanism of 4-PBA as an HDAC inhibitor involves its structural similarity to butyrate, a natural short-chain fatty acid and known HDAC inhibitor. 4-PBA is thought to chelate the zinc ion present in the active site of most HDACs (excluding Class III). This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histones.[4] The resulting hyperacetylation of histones alters the expression of genes that control critical cellular processes like the cell cycle and apoptosis.

Quantitative Data Summary: Effects of 4-PBA on Cancer Cells

The efficacy of 4-PBA varies across different cancer cell lines and is dependent on the concentration and duration of treatment.

Table 1: IC50 Values of 4-PBA in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Incubation Time (h) | Assay |

| Glioblastoma | LN-229 | 1.21 mM | 1 | HDAC-Glo™ I/II Assay |

| Glioblastoma | LN-18 | 1.92 mM | 1 | HDAC-Glo™ I/II Assay |

| Colon Cancer | Caco-2 | ~1 mM | 72 | CCK-8 |

| Oral Squamous Cell Carcinoma | CAL27 | 4.0 mM | - | CCK-8 |

| Oral Squamous Cell Carcinoma | HSC3 | 3.7 mM | - | CCK-8 |

| Oral Squamous Cell Carcinoma | SCC4 | 3.0 mM | - | CCK-8 |

Data compiled from multiple sources.[1][5]

Table 2: Effective Concentrations of 4-PBA for Inducing Apoptosis and Cell Cycle Arrest

| Cancer Type | Cell Line | Effect | 4-PBA Concentration | Incubation Time (h) |

| Gastric Cancer | MGC-803 | G0/G1 Arrest | 5-10 µmol/L | 48 |

| Gastric Cancer | MGC-803 | S Phase Arrest | 20-60 µmol/L | 48 |

| Gastric Cancer | SGC-7901 | G0/G1 Arrest | Low Concentrations | 48 |

| Gastric Cancer | SGC-7901 | G2/M Arrest | High Concentrations | 48 |

| Pancreatic Cancer | Panc-1, BxPc3, T3M-4, COLO 357 | Apoptosis & Cell Cycle Arrest | Concentration-dependent (up to 5.0 mM) | 48-72 |

| Bladder Cancer | 5637, UMUC1, J82 | G1 and sub-G1 Arrest | 2-10 mM | 72 |

Data compiled from multiple sources.[6][7][8]

Key Signaling Pathways Modulated by 4-PBA

4-PBA influences several critical signaling pathways implicated in cancer progression.

Endoplasmic Reticulum (ER) Stress Pathway

4-PBA is also known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress.[9] In some cancer contexts, chronic ER stress can promote cell survival. By mitigating ER stress, 4-PBA can sensitize cancer cells to apoptosis.[10] One of the key ER stress pathways affected is the PERK-eIF2α-ATF4-CHOP pathway.

Wnt/β-catenin Signaling Pathway

In certain cancers, such as hepatocellular carcinoma and triple-negative breast cancer, 4-PBA has been shown to modulate the Wnt/β-catenin pathway.[11][12][13] In some contexts, this can lead to the initiation of cancer stem cells, while in others, it contributes to the suppression of cancer cell viability and metastasis.[11][13]

IL-8/Gab2/ERK Signaling Pathway

In gastric cancer cells, 4-PBA has been reported to induce an epithelial-mesenchymal transition (EMT) and promote cell migration through the upregulation of Interleukin-8 (IL-8) and subsequent activation of the Gab2-ERK pathway.[3] This highlights the context-dependent and sometimes paradoxical effects of 4-PBA.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of 4-PBA on cancer cell lines.

Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

This protocol determines the effect of 4-PBA on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS)

-

This compound (4-PBA)

-

96-well plates

-

MTT solution (5 mg/mL in PBS) or CCK-8 solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of 4-PBA in complete culture medium. A broad concentration range (e.g., 100 µM to 5 mM) is recommended to determine the effective dose.[5] Remove the old medium and add 100 µL of the medium containing different concentrations of 4-PBA. Include a vehicle control (medium with the same concentration of the solvent used for 4-PBA).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT/CCK-8 Addition:

-

For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.[5]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of specific proteins involved in apoptosis, cell cycle, or signaling pathways upon treatment with 4-PBA.

Materials:

-

Cancer cells treated with 4-PBA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with 4-PBA, wash cells with cold PBS and lyse them with RIPA buffer.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[5]

-

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][14]

-

Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[5]

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if 4-PBA treatment leads to increased histone acetylation at specific gene promoters (e.g., IL-8).[3]

Materials:

-

Cancer cells treated with or without 4-PBA

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing reagents (e.g., sonicator)

-

Antibody against acetylated histones (e.g., anti-acetyl-Histone H3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the promoter of interest

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[15]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[16]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., acetylated-H3). Add Protein A/G beads to pull down the antibody-protein-DNA complexes.[17]

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating. Digest the proteins with proteinase K.[17]

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use qPCR with primers specific to the gene promoter of interest to quantify the amount of immunoprecipitated DNA. An increase in the amount of DNA in the 4-PBA treated sample compared to the control indicates increased histone acetylation at that promoter.[3]

Clinical Perspective and Limitations

Despite promising preclinical data, the clinical efficacy of 4-PBA in solid tumors has been limited.[3] This may be due to factors such as suboptimal dosing, rapid metabolism, and the complex, context-dependent effects of HDAC inhibition. For instance, while 4-PBA can induce apoptosis in some cancer cells, it has also been shown to promote migration and EMT in others.[3] Furthermore, in hepatocellular carcinoma, 4-PBA has been implicated in the initiation of cancer stem cells.[13][18] These findings underscore the importance of further research to identify predictive biomarkers and rational combination therapies to enhance the therapeutic potential of 4-PBA in oncology.

Conclusion

This compound is a potent HDAC inhibitor with multifaceted effects on cancer cells. Its ability to induce cell cycle arrest and apoptosis, coupled with its role as a chemical chaperone in alleviating ER stress, makes it a valuable tool for cancer research. However, its context-dependent and sometimes contradictory effects necessitate careful and thorough investigation in specific cancer models. The protocols and data presented in this guide provide a framework for researchers to explore the therapeutic potential of 4-PBA and to further elucidate its complex mechanisms of action in cancer.

References

- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toward Tumor Fight and Tumor Microenvironment Remodeling: PBA Induces Cell Cycle Arrest and Reduces Tumor Hybrid Cells’ Pluripotency in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle [mdpi.com]

- 11. Inhibition of endoplasmic reticulum stress alleviates triple-negative breast cancer cell viability, migration, and invasion by Syntenin/SOX4/Wnt/β-catenin pathway via regulation of heat shock protein A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of endoplasmic reticulum stress alleviates triple-negative breast cancer cell viability, migration, and invasion by Syntenin/SOX4/Wnt/β-catenin pathway via regulation of heat shock protein A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 18. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Phenylbutyrate's Attenuation of Endoplasmic Reticulum Stress

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

The accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) lumen triggers a state known as ER stress, activating a complex signaling network called the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic ER stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers.[1] 4-Phenylbutyrate (4-PBA), a low molecular weight fatty acid approved by the FDA for treating urea (B33335) cycle disorders, has emerged as a potent chemical chaperone that mitigates ER stress.[1][2] This technical guide provides an in-depth analysis of 4-PBA's mechanism of action, its modulatory effects on the core UPR signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.

The Unfolded Protein Response (UPR)

The UPR is orchestrated by three primary ER-resident transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating transcription factor 6 (ATF6).[1] Under homeostatic conditions, these sensors are kept inactive through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78 (78-kDa glucose-regulated protein).[1][3] An accumulation of unfolded proteins competitively binds to GRP78, causing its dissociation from the sensors and initiating their activation.[3]

-

The PERK Pathway: Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This attenuates global protein translation to reduce the protein load on the ER but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in amino acid metabolism, autophagy, and, under prolonged stress, the pro-apoptotic factor CHOP (C/EBP homologous protein).[1][4]

-

The IRE1 Pathway: Activated IRE1α possesses both kinase and endoribonuclease (RNase) activity.[3] Its most prominent function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[5]

-

The ATF6 Pathway: Upon GRP78 dissociation, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release a cytosolic fragment. This fragment acts as a transcription factor, upregulating genes for ER chaperones and components of the ERAD machinery.[1][6]

4-PBA: A Chemical Chaperone Mechanism

4-PBA is a terminal aromatic-substituted fatty acid that functions as a chemical chaperone.[7] Its primary mechanism involves interacting with the exposed hydrophobic segments of unfolded or misfolded proteins.[1][3] This interaction is thought to stabilize protein intermediates, prevent their aggregation, and facilitate their correct folding, thereby reducing the overall burden of aberrant proteins in the ER.[1][8] By alleviating the accumulation of unfolded proteins, 4-PBA acts upstream of UPR sensor activation, effectively dampening the entire ER stress response.[7][9] Some studies also suggest 4-PBA can facilitate the proper folding and trafficking of specific mutant proteins.[2][5]

4-PBA's Modulatory Effects on UPR Signaling Pathways

4-PBA has been demonstrated to comprehensively inhibit all three branches of the UPR by addressing the root cause of their activation.

Caption: Figure 1. UPR Signaling and 4-PBA's Point of Intervention.

Studies consistently show that 4-PBA treatment leads to a marked reduction in the activation of all three UPR sensors and their downstream effectors. This includes decreased phosphorylation of PERK and eIF2α, reduced splicing of XBP1, and diminished cleavage of ATF6.[1][7] Consequently, the expression of downstream targets like GRP78, ATF4, and the pro-apoptotic factor CHOP is significantly attenuated.[1][4][10] Interestingly, some research on 4-PBA analogues suggests a selective blockade of the IRE1 and ATF6 pathways without suppressing PERK activation, indicating that the UPR can be modulated with branch-specific effects.[6][11]

Quantitative Analysis of 4-PBA's Efficacy on ER Stress Markers

The following table summarizes quantitative data from various studies, demonstrating the efficacy of 4-PBA in reducing key markers of ER stress across different experimental models.

| Model System | ER Stress Inducer | 4-PBA Dose | ER Stress Marker | Observed Effect | Reference |

| Mice (Hyperoxia-induced lung injury) | 95% O₂ for 72h | 20 mg/kg/day (i.p.) | GRP78, p-PERK, p-IRE1, ATF6, CHOP, ATF4, p-eIF2α | Markedly reduced protein levels compared to hyperoxia-only group. | [1] |

| Mouse Lung Epithelial Cells (MLE-12) | Hyperoxia (95% O₂) | 0.3 mM | GRP78, CHOP | Significantly reduced protein expression. | [1] |

| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM (30 min pre-treatment) | pIRE1αS724 / Total IRE1α | ~50% decrease in the ratio compared to TNFα-only group. | [3] |

| Human Airway Smooth Muscle Cells | TNFα (20 ng/mL) | 1 µM (30 min pre-treatment) | XBP1s / XBP1u mRNA | Significant decrease in the ratio compared to TNFα-only group. | [3] |

| Human Chondrocyte Cell Line (C28/I2) | Thapsigargin (10 µM) | 10-20 mM | BiP, IRE1, XBP1s | Dose-dependent reduction; 20 mM lowered markers to control levels. | [8] |

| Mice (Transverse Aortic Constriction) | Pressure Overload | 20 mg/kg/day (i.p.) | GRP78, CHOP, p-PERK | Significantly inhibited the increase in protein expression. | [12] |

| ARPE-19 Cells | T17M Rhodopsin Mutant | 5 mM | GRP78, GRP94, CHOP, p-eIF2α, active ATF6, XBP1s | Reduced expression/splicing of all markers. | [7] |

| Mice (Collagen-induced arthritis) | Collagen II | 100 mg/kg/day (i.p.) | GRP78, ATF6 | Significantly decreased protein expression in ankle joints. | [13] |

| Rat Renal Tubular Cells (NRK-52E) | TGF-β | 10 mM | GRP78, CHOP, ATF4, p-JNK, XBP1s | Significantly counteracted the TGF-β-induced increase in markers. | [10][14] |

| Mice (Heatstroke model) | Heat Stress | 120 mg/kg (i.p.) | GRP78, PERK, p-eIF2α, ATF4, CHOP | Significantly attenuated the increase in protein levels. | [4] |

Key Experimental Protocols

Reproducible and robust experimental design is critical for studying the effects of 4-PBA. Below are generalized protocols for key assays.

Caption: Figure 2. General Experimental Workflow for In Vitro Analysis.

Induction of ER Stress in Cell Culture

This protocol describes the chemical induction of ER stress in a monolayer cell culture.

-

Cell Plating: Plate cells (e.g., MLE-12, NRK-52E, A549) in appropriate growth media and allow them to adhere and reach 70-80% confluency.

-

Preparation of Groups: Prepare media for the following experimental groups:

-

Vehicle Control (e.g., DMSO or PBS)

-

ER Stress Inducer only (e.g., Tunicamycin at 1-5 µg/mL or Thapsigargin at 1-2 µM)

-

4-PBA only (e.g., 1-10 mM)

-

ER Stress Inducer + 4-PBA

-

-

Treatment:

-

Aspirate the growth medium from the cells.

-

Wash once with sterile PBS.

-

Add the prepared treatment media to the respective wells/flasks. For co-treatment, 4-PBA can be added simultaneously with the inducer or as a pre-treatment (e.g., 30-60 minutes before adding the inducer)[3].

-

-

Incubation: Incubate the cells for a specified period (typically 12 to 24 hours) at 37°C and 5% CO₂.

-

Harvesting: After incubation, proceed immediately to cell lysis for RNA or protein extraction.

Western Blot Analysis of ER Stress Markers

This protocol outlines the detection of key ER stress proteins.

-

Protein Extraction:

-

Wash harvested cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Lowry assay.[3]

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-GRP78, anti-phospho-PERK, anti-PERK, anti-CHOP, and anti-β-actin (as a loading control).[12]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing the protein of interest to the loading control.[12]

-

RT-PCR Analysis of XBP1 Splicing

This assay specifically detects the endoribonuclease activity of IRE1.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from harvested cells using a commercial kit (e.g., TRIzol).

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

PCR Amplification:

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.

-

Example Human XBP1 Primers:

-

Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

-

-

-

Gel Electrophoresis:

-

Resolve the PCR products on a 2-3% agarose (B213101) gel.

-

The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band (due to the removal of the 26-nt intron).

-

-

Analysis:

-

Visualize the bands under UV light after ethidium (B1194527) bromide or SYBR Safe staining.

-

The ratio of spliced to unspliced XBP1 can be quantified using densitometry to measure the extent of IRE1 activation.[3]

-

Conclusion and Future Directions

This compound is a well-documented inhibitor of ER stress, acting as a chemical chaperone to alleviate the accumulation of unfolded proteins that triggers the UPR.[1][9] Its ability to broadly suppress all three major UPR signaling pathways makes it a valuable tool for research and a promising therapeutic agent for a wide range of ER stress-associated diseases.[1][15] Quantitative data consistently demonstrates a significant reduction in key ER stress markers in both in vitro and in vivo models following 4-PBA administration.[1][3][12]

Future research should focus on developing more potent and selective analogues of 4-PBA to potentially target specific UPR branches, which may offer improved therapeutic windows and reduced off-target effects.[6][11] Furthermore, elucidating the precise molecular interactions between 4-PBA and various misfolded proteins will deepen our understanding of its chaperone activity and aid in the rational design of next-generation ER stress modulators.

References

- 1. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]

- 2. Frontiers | The effects of 4-Phenylbutyric acid on ER stress during mouse tooth development [frontiersin.org]

- 3. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle | MDPI [mdpi.com]

- 4. This compound Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates the ER Stress Response and Cyclic AMP Accumulation in DYT1 Dystonia Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical chaperone this compound prevents endoplasmic reticulum stress induced by T17M rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]

- 10. Chemical chaperon this compound protects against the endoplasmic reticulum stress-mediated renal fibrosis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective, potent blockade of the IRE1 and ATF6 pathways by 4-phenylbutyric acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Phenylbutyrate in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological hallmark of these devastating disorders is the accumulation of misfolded proteins, leading to cellular stress and neuronal death. 4-Phenylbutyrate (4-PBA), a small molecule fatty acid, has emerged as a promising therapeutic candidate due to its multifaceted mechanism of action. This technical guide provides an in-depth overview of the core scientific evidence supporting the therapeutic potential of 4-PBA in neurodegenerative diseases, with a focus on quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualization of key signaling pathways.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through several key mechanisms, making it a molecule of high interest for diseases with complex pathologies.

-

Chemical Chaperone: 4-PBA can act as a chemical chaperone, directly interacting with misfolded proteins to prevent their aggregation and facilitate their correct folding.[1] This action helps to alleviate the proteotoxic stress that is a central feature of many neurodegenerative diseases.

-

Endoplasmic Reticulum (ER) Stress Reduction: By reducing the load of unfolded proteins, 4-PBA mitigates ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[2] The UPR, when chronically activated, can trigger apoptotic cell death. 4-PBA has been shown to modulate key UPR pathways, including the PERK-eIF2α-ATF4-CHOP and IRE1α-XBP1 signaling cascades.

-

Histone Deacetylase (HDAC) Inhibition: 4-PBA is also a known inhibitor of histone deacetylases.[3] By inhibiting HDACs, 4-PBA can modulate gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory and pro-apoptotic genes.

-

Anti-inflammatory Effects: Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases. 4-PBA has been shown to suppress inflammatory responses, in part by inhibiting the NF-κB signaling pathway in microglia, the resident immune cells of the brain.[4]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the efficacy of 4-PBA and related compounds in various neurodegenerative disease models.

Table 1: Preclinical Efficacy of 4-PBA in Alzheimer's Disease Models

| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |

| Tg2576 Mouse | 4-PBA in drinking water for 5 weeks | Restored spatial learning and memory deficits. | [3] |

| APPswe/PS1dE9 Mouse | 1 mg/g body weight 4-PBA in drinking water for 14 months | Significantly decreased incidence and size of amyloid plaques in the cortex and hippocampus. Improved memory retention in a spatial memory task. | [5] |

Table 2: Preclinical Efficacy of 4-PBA in Parkinson's Disease Models

| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |

| Rotenone-induced rat model | Intraperitoneal 4-PBA administration | Significantly improved motor coordination on the rotarod test. Increased dopamine (B1211576) levels in the substantia nigra and striatum. Reduced α-synuclein levels. | [6][7] |

| 6-OHDA-lesioned rat model | Not specified | Increased survival of grafted dopamine neurons. | [8] |

Table 3: Preclinical Efficacy of 4-PBA in ALS Models

| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |

| SOD1-G93A Mouse | 200-400 mg/kg/day 4-PBA | Delayed disease onset and extended survival. | [9] |

Table 4: Clinical Trial Data for Sodium Phenylbutyrate/Taurursodiol in ALS

| Trial Name | Treatment | Primary Outcome | Key Quantitative Results | Reference |

| CENTAUR (Phase 2) | 3g sodium phenylbutyrate and 1g taurursodiol daily | Rate of decline in ALSFRS-R score over 24 weeks | Slower rate of functional decline in the treatment group (-1.24 points/month) compared to placebo (-1.66 points/month). | [10][11][12] |

| CENTAUR (Open-label extension) | 3g sodium phenylbutyrate and 1g taurursodiol daily | Overall survival | Median survival was 4.8 months longer in participants originally randomized to the treatment group. | [13] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic effects of 4-PBA in neurodegenerative disease research.

Western Blot Analysis of ER Stress and Apoptotic Markers

-

Objective: To quantify the protein levels of key ER stress and apoptosis markers in cells or tissues treated with 4-PBA.

-

Methodology:

-

Protein Extraction: Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins such as GRP78, p-PERK, p-IRE1α, ATF4, CHOP, NF-κB, IκB-α, Bcl-2, and cleaved caspase-3.[2][14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

-

Immunohistochemistry for Protein Aggregates and Neuronal Markers

-

Objective: To visualize and quantify the presence of protein aggregates and assess neuronal integrity in brain tissue.

-

Methodology:

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde (PFA) and post-fix the brain tissue overnight. Cryoprotect the tissue in sucrose (B13894) solutions and section using a cryostat or vibratome.

-

Antigen Retrieval: Perform antigen retrieval if necessary, using citrate (B86180) buffer and heat.

-

Blocking and Permeabilization: Block non-specific binding and permeabilize tissue sections with a solution containing normal serum and Triton X-100.

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against targets such as amyloid-beta, phosphorylated tau, α-synuclein, or neuronal markers like NeuN or tyrosine hydroxylase (TH).

-

Secondary Antibody Incubation: Wash sections and incubate with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: Mount sections with a DAPI-containing medium and image using a confocal or fluorescence microscope. Quantify the area and intensity of staining using image analysis software.

-

TUNEL Assay for Apoptosis Detection

-

Objective: To detect and quantify apoptotic cell death in tissue sections or cell cultures.

-

Methodology:

-

Sample Preparation: Fix and permeabilize cells or tissue sections as described for immunohistochemistry.

-

TUNEL Reaction: Incubate samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).[15][16] The TdT enzyme incorporates the labeled dUTP at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: For BrdUTP, detect with a fluorescently labeled anti-BrdU antibody. For directly labeled dUTPs, proceed to imaging.

-

Imaging and Quantification: Counterstain with a nuclear dye (e.g., DAPI) and visualize using a fluorescence microscope. Quantify the percentage of TUNEL-positive cells.

-

Behavioral Assays in Mouse Models

-

Objective: To assess cognitive and motor function in mouse models of neurodegenerative diseases.

-

Methodology:

-

Morris Water Maze (Cognitive Function): Assess spatial learning and memory by training mice to find a hidden platform in a pool of water. Record escape latency and distance traveled.

-

Rotarod Test (Motor Coordination): Place mice on a rotating rod with increasing speed and measure the latency to fall.

-

Grip Strength Test (Motor Function): Measure the forelimb and hindlimb grip strength of the mice.

-

ALS Functional Rating Scale (ALSFRS) for Mice: Use a scoring system to assess the progression of motor deficits, including gait, hindlimb splay, and righting reflex.[17][18]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by 4-PBA and typical experimental workflows.

Caption: The Unfolded Protein Response (UPR) pathway and the inhibitory effect of 4-PBA.

Caption: Inhibition of the NF-κB neuroinflammatory pathway by 4-PBA.

Caption: Experimental workflow for in vitro evaluation of 4-PBA.

Caption: General experimental workflow for in vivo studies of 4-PBA.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of this compound for a range of neurodegenerative diseases. Its ability to concurrently target multiple key pathological pathways, including protein aggregation, ER stress, and neuroinflammation, makes it an attractive candidate for further development. While preclinical data are compelling, and early clinical results in ALS are encouraging, larger and longer-term clinical trials are necessary to fully establish its efficacy and safety in different patient populations. Future research should also focus on optimizing drug delivery to the central nervous system and exploring combination therapies to enhance its neuroprotective effects. The development of more potent and specific derivatives of 4-PBA may also represent a promising avenue for future drug discovery efforts.

References

- 1. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]

- 2. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylbutyric acid reduces amyloid plaques and rescues cognitive behavior in AD transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved survival of young donor age dopamine grafts in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trial of Sodium Phenylbutyrate-Taurursodiol for Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sodium Phenylbutyrate–Taurursodiol Slows Decline in Patients with ALS - Mass General Advances in Motion [advances.massgeneral.org]

- 13. scilit.com [scilit.com]

- 14. Clinical Review - Sodium phenylbutyrate-ursodoxicoltaurine (Albrioza) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. clyte.tech [clyte.tech]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Dual Impact of 4-Phenylbutyrate on Gene Expression and Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-phenylbutyrate (4-PBA) is a small molecule fatty acid with a well-documented dual mechanism of action, functioning as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor. This dual functionality allows it to exert significant influence over cellular homeostasis by modulating gene expression and critical signaling pathways. As a chemical chaperone, 4-PBA alleviates endoplasmic reticulum (ER) stress by aiding in the proper folding of nascent proteins, thereby mitigating the unfolded protein response (UPR). Concurrently, its activity as an HDAC inhibitor leads to chromatin remodeling and altered transcription of a wide array of genes. This technical guide provides an in-depth exploration of 4-PBA's molecular impacts, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key cellular pathways it modulates.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to intervene in two fundamental cellular processes: protein folding and gene transcription.

-

Chemical Chaperone Activity: Misfolded proteins can accumulate in the endoplasmic reticulum, triggering a state of ER stress and activating the unfolded protein response (UPR). The UPR is a trio of signaling pathways initiated by three transmembrane proteins: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under normal conditions, these sensors are kept inactive by binding to the chaperone protein GRP78 (glucose-regulated protein 78, also known as BiP).[1][2] An accumulation of unfolded proteins sequesters GRP78, releasing the sensors to initiate downstream signaling cascades aimed at restoring homeostasis.[1][2] 4-PBA acts as a chemical chaperone, facilitating the correct folding of proteins and reducing the load of misfolded proteins in the ER.[2][3] This action helps to prevent the sustained activation of the UPR, which can otherwise lead to apoptosis.

-

Histone Deacetylase (HDAC) Inhibition: 4-PBA also functions as an inhibitor of histone deacetylases.[4][5] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcriptional activation of various genes.[4][5] This epigenetic modification is a key mechanism through which 4-PBA influences gene expression profiles.

Quantitative Impact on Gene and Protein Expression

The following tables summarize the quantitative effects of 4-PBA on key markers of the Unfolded Protein Response, the NF-κB signaling pathway, and histone acetylation as reported in various studies.

Table 1: Effect of 4-PBA on Unfolded Protein Response (UPR) Markers

| Target Protein | Experimental System | Treatment Conditions | Observed Effect | Reference |

| GRP78/BiP | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [6][7] |

| GRP78/BiP | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in GRP78 protein levels. | [8] |

| GRP78/BiP | hERG/G572R heterozygous HEK293 cells | 5 mM 4-PBA | Protein levels decreased from 1.081 to 0.8079 (P=0.0373). | [9] |

| GRP94 | hERG/G572R heterozygous HEK293 cells | 5 mM 4-PBA | Protein levels decreased from 1.2320 to 0.9250 (P=0.0144). | [9] |

| p-PERK | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in phosphorylation compared to hyperoxia-only group. | [7] |

| p-PERK | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in p-PERK levels. | [8] |

| p-IRE1 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in phosphorylation compared to hyperoxia-only group. | [7] |

| ATF6 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [7] |

| ATF4 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [7] |

| ATF4 | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in ATF4 protein levels. | [8] |

| CHOP | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in protein expression compared to hyperoxia-only group. | [7] |

| CHOP | Minocycline-treated 661W photoreceptor cells | Pre-treatment with 4-PBA | Markedly inhibited the increase in CHOP protein levels. | [8] |

Table 2: Effect of 4-PBA on NF-κB Signaling Pathway Components

| Target Protein | Experimental System | Treatment Conditions | Observed Effect | Reference |

| NF-κB p65 (nuclear) | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in nuclear p65 compared to hyperoxia-only group. | [6] |

| IκB-α (cytoplasmic) | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant increase in cytoplasmic IκB-α compared to hyperoxia-only group. | [6] |

| Bcl-2 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant increase in Bcl-2 protein expression compared to hyperoxia-only group. | [6] |

| Cleaved Caspase-3 | Hyperoxia-exposed mouse lung tissue | 10 mg/kg 4-PBA | Significant decrease in cleaved caspase-3 protein expression compared to hyperoxia-only group. | [6] |

Table 3: Effect of 4-PBA on Histone Acetylation

| Target | Experimental System | Treatment Conditions | Observed Effect | Reference |

| Acetyl-Histone H3 | C2C12 myotubes | 5.0 mM 4-PBA for 24h | Increased acetylation of histone H3 at the MEF2 binding site on the GLUT4 promoter. | [10] |

| HDAC5 | C2C12 myotubes | 5.0 mM 4-PBA for 12h and 24h | Significantly reduced HDAC5 protein levels in the nucleus. | [10] |

| H3K9 Acetylation | Differentiating mouse ES cells | 4-PBA treatment | Increased levels of H3K9 acetylation on Oct4 and Nkx2.5 promoters. | [4] |

Key Signaling Pathways Modulated by this compound

The Unfolded Protein Response (UPR)

4-PBA significantly attenuates the UPR by reducing the burden of misfolded proteins in the ER. This prevents the sustained activation of the three UPR branches, thereby inhibiting the downstream signaling that can lead to apoptosis.

Caption: 4-PBA's role in mitigating the Unfolded Protein Response.

The NF-κB Signaling Pathway

ER stress can be a potent activator of the pro-inflammatory NF-κB signaling pathway. By alleviating ER stress, 4-PBA can prevent the activation of NF-κB. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[11][12] 4-PBA treatment has been shown to increase cytoplasmic IκB-α and decrease nuclear p65 levels.[6]

Caption: 4-PBA's inhibitory effect on the NF-κB signaling pathway.

Detailed Experimental Protocols

Western Blot Analysis of ER Stress Markers

This protocol is adapted for the analysis of key UPR proteins following 4-PBA treatment in cultured cells.[13][14][15][16][17]

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in appropriate culture vessels.

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Treat cells with the desired concentration of 4-PBA (e.g., 0.3 mM to 5 mM) for a specified duration (e.g., 12-24 hours).[6][10]

-

Include appropriate controls: untreated cells, vehicle-treated cells, and positive control for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against GRP78, CHOP, p-PERK, ATF4, or other UPR markers.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein band intensities to a loading control such as β-actin or GAPDH.

-

Chromatin Immunoprecipitation (ChIP)-Sequencing for Histone Acetylation

This protocol is designed to assess changes in histone acetylation patterns, such as on H3K27, induced by 4-PBA.[18][19][20][21][22]

-

Cell Culture and Cross-linking:

-

Culture cells to 80-90% confluency and treat with 4-PBA as described above.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Wash cells twice with ice-cold PBS and harvest.

-

-

Chromatin Preparation:

-

Lyse cells and isolate nuclei.

-

Resuspend nuclei in a suitable buffer and sonicate to shear chromatin to an average fragment size of 200-600 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3).

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Perform peak calling to identify regions of histone modification enrichment.

-

Compare enrichment between 4-PBA-treated and control samples to identify differential histone acetylation.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to 4-PBA treatment.[23][24][25][26][27]

-

Cell Culture and Transfection:

-

Co-transfect cells (e.g., HEK293) with an NF-κB reporter plasmid (containing luciferase under the control of NF-κB response elements) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Plate the transfected cells in a 96-well plate and allow them to recover.

-

-

Cell Treatment:

-

Treat the cells with 4-PBA at various concentrations.

-

Include a positive control for NF-κB activation (e.g., TNF-α) and a negative control (vehicle).

-

-

Cell Lysis and Luciferase Assay:

-

After the treatment period (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity in 4-PBA-treated cells relative to the control cells.

-

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to concurrently alleviate ER stress through its chemical chaperone function and modulate gene expression via HDAC inhibition places it at the nexus of several key cellular signaling pathways. The quantitative data and detailed methodologies provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of 4-PBA in a variety of disease contexts characterized by protein misfolding and transcriptional dysregulation. The provided visualizations of the UPR and NF-κB pathways highlight the critical nodes at which 4-PBA exerts its influence, offering a clear conceptual model for its mechanism of action. Further research into the nuanced, context-dependent effects of 4-PBA will undoubtedly continue to unveil its full therapeutic utility.

References

- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 2. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemical chaperone this compound inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 5. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-phenylbutyric acid re-trafficking hERG/G572R channel protein by modulating the endoplasmic reticulum stress-associated chaperones and endoplasmic reticulum-associated degradation gene - Tang - Journal of Thoracic Disease [jtd.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. origene.com [origene.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cd-genomics.com [cd-genomics.com]

- 22. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

Whitepaper: The Anti-Inflammatory Properties of 4-Phenylbutyrate (4-PBA)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Phenylbutyrate (4-PBA) is a small molecule aromatic fatty acid initially approved for the treatment of urea (B33335) cycle disorders.[1][2] Beyond this primary indication, a substantial body of preclinical evidence has illuminated its potent and multifaceted anti-inflammatory properties. 4-PBA exerts these effects through several key mechanisms, most notably as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][3][4] Its ability to modulate critical inflammatory signaling pathways—including NF-κB, the NLRP3 inflammasome, and MAPKs—positions it as a promising therapeutic candidate for a wide range of inflammatory and autoimmune diseases. This document provides a technical overview of the molecular mechanisms, experimental evidence, and key protocols related to the anti-inflammatory actions of 4-PBA.

Introduction

Initially recognized for its role as an ammonia (B1221849) scavenger, this compound (4-PBA) has garnered significant scientific interest for its broader pharmacological activities.[1][2] It is a derivative of the short-chain fatty acid butyrate (B1204436) and functions through two primary modes of action: as a chemical chaperone aiding in proper protein folding and as an inhibitor of histone deacetylase (HDAC) enzymes, thereby influencing gene expression.[1][4] These activities converge to produce significant immunomodulatory and anti-inflammatory effects, which have been demonstrated in various disease models, including rheumatoid arthritis, acute lung injury, inflammatory bowel disease, and neuroinflammation.[3][5][6][7] This guide synthesizes the current understanding of 4-PBA's anti-inflammatory properties, focusing on the underlying signaling pathways and presenting quantitative data from key studies.

Core Anti-Inflammatory Mechanisms of this compound

The anti-inflammatory efficacy of 4-PBA stems from its ability to intervene in multiple, often interconnected, cellular stress and signaling pathways.

Attenuation of Endoplasmic Reticulum (ER) Stress

A primary mechanism of 4-PBA is its function as a chemical chaperone that mitigates ER stress.[8] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). While initially a pro-survival response, chronic UPR activation leads to inflammation and apoptosis. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.[9][10] 4-PBA helps restore ER homeostasis, thereby downregulating the inflammatory signaling cascades initiated by the UPR.[9] For instance, the IRE1α branch of the UPR can directly activate the NF-κB pathway.[10] By reducing ER stress, 4-PBA prevents this activation, leading to decreased production of pro-inflammatory cytokines.[1][10]

References

- 1. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]

- 5. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylbutyrate facilitates homeostasis of non-resolving inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally administered sodium this compound suppresses the development of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Inhibition of endoplasmic reticulum stress by this compound alleviates retinal inflammation and the apoptosis of retinal ganglion cells after ocular alkali burn in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 4-Phenylbutyrate on Autophagy and Cellular Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbutyrate (4-PBA) is a small molecule drug initially approved for the treatment of urea (B33335) cycle disorders. Its therapeutic reach has expanded considerably as research has elucidated its multifaceted effects on cellular homeostasis, particularly its role as a modulator of autophagy and cellular clearance pathways. This technical guide provides an in-depth analysis of the mechanisms through which 4-PBA influences these critical cellular processes. It serves as a comprehensive resource, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

Introduction to this compound and Autophagy

This compound (4-PBA) is a butyrate (B1204436) derivative that functions as a chemical chaperone, an endoplasmic reticulum (ER) stress inhibitor, and a histone deacetylase (HDAC) inhibitor.[1][2][3] These diverse activities converge on the regulation of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[4] Autophagy is essential for maintaining cellular proteostasis, and its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases, metabolic disorders, and cystic fibrosis.[5][6][7][8]

This guide explores the intricate mechanisms by which 4-PBA modulates autophagy, focusing on its impact on ER stress and the unfolded protein response (UPR), its influence on key signaling pathways, and its therapeutic implications.

Core Mechanisms of 4-PBA Action on Autophagy

4-PBA's influence on autophagy is not mediated by a single mechanism but rather through a convergence of its primary cellular functions.

Alleviation of Endoplasmic Reticulum (ER) Stress

A primary mechanism by which 4-PBA impacts autophagy is through its ability to alleviate ER stress.[9] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis.[10] However, chronic or excessive ER stress can lead to cellular dysfunction and apoptosis.[11]

4-PBA acts as a chemical chaperone, binding to hydrophobic regions of unfolded proteins and aiding in their proper folding.[10][12] This action reduces the load of misfolded proteins in the ER, thereby attenuating the UPR.[13][14] The UPR is intricately linked to autophagy. Under ER stress, the UPR can induce autophagy as a pro-survival mechanism to clear aggregated proteins. By mitigating ER stress, 4-PBA can modulate this induction. For instance, in some contexts of severe ER stress where autophagy is impaired, 4-PBA can restore autophagic flux.[15][16] Conversely, in situations where ER stress-induced autophagy is part of a pathological process, 4-PBA can dampen this response.[17]

The key UPR sensors—IRE1α, PERK, and ATF6—are all affected by 4-PBA's ability to reduce the accumulation of unfolded proteins.[10] Studies have shown that 4-PBA can decrease the activation of these sensors and their downstream signaling cascades.[9][18]

Histone Deacetylase (HDAC) Inhibition

4-PBA also functions as a histone deacetylase (HDAC) inhibitor.[2][3] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes a more open chromatin state, leading to the altered expression of various genes, including those involved in autophagy.[19][20]

HDAC inhibition has been shown to induce autophagy in various cancer cell lines.[20] This can occur through the transcriptional upregulation of key autophagy-related genes (ATGs), such as Beclin-1 (BECN1) and LC3.[21] The tumor suppressor protein p53 can also play a role in HDAC inhibitor-induced autophagy.[20]

Modulation of Key Signaling Pathways

4-PBA's effects on ER stress and HDAC activity translate into the modulation of several key signaling pathways that regulate autophagy:

-

PI3K/AKT/mTOR Pathway: The mTOR (mechanistic target of rapamycin) kinase is a central negative regulator of autophagy. 4-PBA has been shown to enhance autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway.[22] This effect can be a consequence of reduced ER stress.

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation. ER stress can activate NF-κB, and 4-PBA has been demonstrated to inhibit LPS-induced inflammation by suppressing ER stress and the subsequent activation of NF-κB.[17] The interplay between inflammation and autophagy is complex, and by modulating NF-κB, 4-PBA can indirectly influence autophagic processes.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of 4-PBA on markers of autophagy and ER stress.

Table 1: Effect of 4-PBA on Autophagy Markers

| Cell/Tissue Type | Treatment Conditions | Marker | Change with 4-PBA | Reference |

| Human Hepatocellular Carcinoma (Huh7) | Palmitate-induced lipotoxicity | LC3-II/LC3-I ratio | Increased | [15] |

| Human Hepatocellular Carcinoma (Huh7) | Palmitate-induced lipotoxicity | SQSTM1/p62 | Decreased | [15] |

| Human Gingival Fibroblasts | Thapsigargin-induced ER stress | Beclin-1 | Decreased | [9] |

| Human Gingival Fibroblasts | Thapsigargin-induced ER stress | LC3-II | Decreased | [9] |

| NGF-induced PC12 cells | Mechanical injury | LC3-II/I ratio | Increased | [22] |

| Rat Pancreatic Acini | Supraphysiological cholecystokinin | Enzyme secretion | Increased | [18] |

| Aga2+/- mouse model of Osteogenesis Imperfecta | In vivo treatment | LC3A/B levels | Increased | [23] |

Table 2: Effect of 4-PBA on ER Stress Markers

| Cell/Tissue Type | Treatment Conditions | Marker | Change with 4-PBA | Reference |

| Human Gingival Fibroblasts | Thapsigargin-induced ER stress | GRP78, GRP94, CHOP | Decreased | [9] |

| Hyperoxia-exposed mouse lung epithelial cells (MLE-12) | Hyperoxia | ER stress-related proteins | Decreased | [10] |

| Rat Pancreatic Acini | Supraphysiological cholecystokinin | CHOP expression | Decreased | [18] |

| IL-1β-stimulated Rheumatoid Arthritis Synovial Fibroblasts | IL-1β stimulation | GRP78, CHOP | Decreased | [24] |

| Aga2+/- mouse model of Osteogenesis Imperfecta | In vivo treatment | BiP, CHOP, ATF4 | Decreased | [23] |

| Hypoxia/reoxygenation-treated HK-2 cells | Hypoxia/reoxygenation | GRP78 | Decreased | [25] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Cell Culture and 4-PBA Treatment